2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZAMIDE
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Overview
Description
2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZAMIDE is an organic compound with the molecular formula C15H13N3O2S It is a derivative of benzamide and contains both amide and thioamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZAMIDE typically involves the reaction of benzoyl isothiocyanate with 2-aminobenzamide. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The amide and thioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler compound with similar amide functionality.
Thioamide derivatives: Compounds with similar thioamide groups.
Uniqueness
2-{[(PHENYLFORMAMIDO)METHANETHIOYL]AMINO}BENZAMIDE is unique due to its combination of amide and thioamide groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H13N3O2S |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
2-(benzoylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C15H13N3O2S/c16-13(19)11-8-4-5-9-12(11)17-15(21)18-14(20)10-6-2-1-3-7-10/h1-9H,(H2,16,19)(H2,17,18,20,21) |
InChI Key |
SUVONWCTZFTVSK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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